molecular formula C5H6O3 B143725 4,5-Dimethyl-1,3-dioxol-2-one CAS No. 37830-90-3

4,5-Dimethyl-1,3-dioxol-2-one

Cat. No. B143725
CAS RN: 37830-90-3
M. Wt: 114.1 g/mol
InChI Key: QYIOFABFKUOIBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4,5-Dimethyl-1,3-dioxol-2-one has been the subject of various studies due to its interesting chemical properties and potential applications. It is a cyclic ester, also known as a dioxolone, which is a class of heterocyclic compounds containing an oxygen-oxygen bond within a five-membered ring structure .

Synthesis Analysis

Although the provided papers do not directly describe the synthesis of this compound, similar compounds have been synthesized through methods that could potentially be adapted for its production. For instance, 5,5-Dimethyl-1,4,2-dioxazoles are synthesized by transketalization of 2,2-diethoxypropane . This method could inspire a synthesis route for this compound by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of this compound has been optimized using various computational methods, including B3LYP with different basis sets. The optimized structural parameters were used to calculate vibrational frequencies and to perform a normal coordinate analysis. Additionally, the temperature dependence of thermodynamic properties such as heat capacity, entropy, and enthalpy change were determined .

Chemical Reactions Analysis

The reactivity of this compound has not been explicitly detailed in the provided papers. However, the related compound 5,5-Dimethyl-1,4,2-dioxazoles shows stability under a variety of reaction conditions and can revert back to hydroxamic acid, suggesting that this compound may also exhibit interesting reactivity patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been investigated through spectroscopic methods. FT-IR and FT-Raman spectra were recorded, and the influence of methyl groups on the skeletal properties of the compound was examined. The electronic properties, including HOMO and LUMO energies, were measured, and the total electron density and molecular electrostatic potential surfaces were constructed using NBO analysis. These studies provide a comprehensive understanding of the compound's electronic structure and reactivity .

Scientific Research Applications

Electrolyte Additive in Lithium-Ion Batteries

4,5-Dimethyl-[1,3]dioxol-2-one (DMDO) has been identified as a novel electrolyte additive for lithium-ion batteries. Research shows that DMDO contributes to the formation of a more effective solid electrolyte interface (SEI) on both anode and cathode, improving battery performance. The study utilized electrochemical methods, X-ray photoelectron spectroscopy, and density functional theory calculations to understand the role of DMDO in enhancing capacity retention (Xu et al., 2010).

Spectroscopy and Quantum Chemistry

The compound's properties have been extensively studied through FT-IR and FT-Raman spectroscopy. Investigations focused on its structural parameters, thermodynamic properties, and electronic properties such as HOMO and LUMO energies. This research aids in understanding the compound's physical and chemical characteristics and its influence on related compounds (Arjunan et al., 2012).

Synthesis and Reactivity Studies

The synthesis and reactivity of 4,5-Dimethyl-1,3-dioxol-2-one have been subjects of research. For instance, a study explored its preparation and polymerization behavior, emphasizing its unique reactivity compared to structurally analogous compounds. The study reveals insights into its stability and reactivity, particularly in relation to its dienophilic reactivity and polymerization properties (Scharf & Plum, 1977).

Organic Synthesis Applications

This compound also finds application in organic synthesis. For instance, its derivatives have been used in the preparation of other complex organic compounds, demonstrating its versatility as a building block in synthetic chemistry. The compound's ability to undergo various chemical reactions makes it valuable for constructing complex molecular structures (Katritzky et al., 2005).

Mechanism of Action

Target of Action

4,5-Dimethyl-1,3-dioxol-2-one (DMD2O) is a simple derivative of vinylene carbonate . It has been used as a key component of non-aqueous electrolyte blends for advanced lithium-ion batteries . It is also an intermediary for synthesizing 4-chloromethyl-5-methyl-1,3-dioxolene-2-one, a modifying agent for different pro-drugs . Therefore, the primary targets of DMD2O are the anode and cathode in lithium-ion batteries, and various pro-drugs in pharmaceutical applications.

Mode of Action

In lithium-ion batteries, DMD2O assists in forming better solid electrolyte interfaces (SEIs) on the anode and cathode . The formation of these interfaces significantly impacts the cycle life, power capacity, and safety of the batteries . In pharmaceutical applications, DMD2O is used as a raw material for synthesizing 4-chloromethyl-5-methyl-1,3-dioxolene-2-one , which is a modifying agent for different pro-drugs.

Biochemical Pathways

It is known that dmd2o plays a crucial role in the formation of seis in lithium-ion batteries . These interfaces are essential for the efficient operation of the batteries. In the pharmaceutical industry, DMD2O is involved in the synthesis of various pro-drugs .

Result of Action

In lithium-ion batteries, the use of DMD2O as an electrolyte additive results in better capacity retention . This improved performance is attributed to the assistance of DMD2O in forming better SEIs on the anode and cathode . In the pharmaceutical industry, DMD2O helps in the synthesis of various pro-drugs .

Action Environment

The action of DMD2O can be influenced by various environmental factors. For instance, in the context of lithium-ion batteries, the performance of DMD2O as an electrolyte additive can be affected by factors such as the composition of the electrolyte and the cooling rate . In the pharmaceutical industry, the efficiency of DMD2O in pro-drug synthesis could be influenced by factors such as the presence of other chemicals and the reaction conditions .

Safety and Hazards

The safety data sheet suggests avoiding contact with skin, eyes, and clothing. Ingestion and inhalation should be avoided. Prolonged or repeated exposure should be avoided. In case of contact, wash off with soap and plenty of water .

properties

IUPAC Name

4,5-dimethyl-1,3-dioxol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c1-3-4(2)8-5(6)7-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIOFABFKUOIBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70958862
Record name 4,5-Dimethyl-2H-1,3-dioxol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70958862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37830-90-3
Record name 1,3-Dioxol-2-one, 4,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037830903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dimethyl-2H-1,3-dioxol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70958862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dimethyl-1,3-dioxol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dimethyl-1,3-dioxol-2-one
Reactant of Route 2
4,5-Dimethyl-1,3-dioxol-2-one
Reactant of Route 3
4,5-Dimethyl-1,3-dioxol-2-one
Reactant of Route 4
Reactant of Route 4
4,5-Dimethyl-1,3-dioxol-2-one
Reactant of Route 5
Reactant of Route 5
4,5-Dimethyl-1,3-dioxol-2-one
Reactant of Route 6
Reactant of Route 6
4,5-Dimethyl-1,3-dioxol-2-one

Q & A

Q1: What is the structural characterization of 4,5-Dimethyl-1,3-dioxol-2-one?

A1: this compound is a cyclic carbonate characterized by a five-membered ring structure. While its exact molecular weight is not provided in the abstracts, its molecular formula can be deduced as C5H8O3. Research using FTIR, FT-Raman spectroscopy, and quantum chemical investigations has provided insights into its vibrational frequencies and structural properties. []

Q2: How is this compound typically synthesized?

A2: The synthesis of this compound can be achieved through several methods. One approach involves a one-step reaction of acetoin with bis(trichloromethyl) carbonate or phosgene in the presence of a suitable adjuvant and organic solvent. [] Another method utilizes the isomerization of acetoin to form an alkenyl alcohol structure, followed by esterification under basic conditions with a non-toxic catalyst. []

Q3: What are the key applications of this compound?

A3: this compound serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical industry. Its primary application lies in the production of new semi-synthetic antibiotics, such as the semi-synthetic penicillin derivative, Lenampicillin Hydrochloride. [] Additionally, research indicates its potential as a solid electrolyte interface forming additive for lithium-ion batteries. []

Q4: What is known about the crystal structure of this compound?

A4: this compound crystallizes in the monoclinic space group P21/m. Its crystal structure comprises layered sheets, with each sheet formed by antiparallel linear strands of molecules. These strands interact through close intermolecular contacts involving oxygen, hydrogen, and carbon atoms (O⋯H, C⋯O, and C⋯C). This arrangement contributes to the overall stability and packing of the crystal lattice. [, ]

Q5: Are there any known derivatives of this compound?

A5: Yes, research highlights the synthesis of 4-chloromethyl-5-methyl-1,3-dioxol-2-one, a derivative of this compound. This derivative is produced through a one-step reaction using this compound and sulfonyl chloride as a chlorination reagent in the presence of a catalyst and an organic solvent. []

Q6: What are the advantages of the reported synthetic methods for this compound and its derivative?

A6: The reported synthetic methods offer several advantages, including adherence to atom economy principles, reducing waste generation. [] They utilize readily available and inexpensive starting materials, contribute to safer production processes, result in high reaction yields, and minimize waste production. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.